molecular formula C17H13ClN2O2 B11613353 3-(2-chlorophenyl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11613353
M. Wt: 312.7 g/mol
InChI Key: WTBLIDVCCVDAKH-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-methyl-1,2-oxazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with aniline to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions under specific conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with various nucleophiles.

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of reduced oxazole derivatives.

    Hydrolysis: Formation of 2-chlorobenzoic acid and 5-methyl-N-phenyl-1,2-oxazole-4-carboxamide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: Similar structure but lacks the N-phenyl group.

    3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate: Ester derivative with similar properties.

    3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Similar structure but with different substituents on the oxazole ring.

Uniqueness

The presence of the N-phenyl group in 3-(2-chlorophenyl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide imparts unique chemical and biological properties. This structural feature enhances its potential as a bioactive compound and differentiates it from other similar compounds.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H13ClN2O2/c1-11-15(17(21)19-12-7-3-2-4-8-12)16(20-22-11)13-9-5-6-10-14(13)18/h2-10H,1H3,(H,19,21)

InChI Key

WTBLIDVCCVDAKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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